molecular formula C16H19ClN2O3S B344776 N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide CAS No. 898647-39-7

N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide

Cat. No. B344776
CAS RN: 898647-39-7
M. Wt: 354.9g/mol
InChI Key: FOWOACWRZDXKIS-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule, likely used in the field of chemistry or pharmacology . It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized using various organic chemistry techniques . For instance, a related compound, N-(Pyridin-2-yl)-Benzamides, was synthesized from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks .

Future Directions

While specific future directions for this compound are not available, research in the field of organic and medicinal chemistry often involves the synthesis and study of similar complex organic molecules for potential therapeutic applications .

Mechanism of Action

Target of Action

The primary target of N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide is Factor Xa , a crucial enzyme in the coagulation cascade . Factor Xa plays a significant role in blood clotting, where it catalyzes the conversion of prothrombin to thrombin .

Mode of Action

This compound acts as a direct, selective, and reversible inhibitor of Factor Xa . By inhibiting Factor Xa, it prevents the formation of the prothrombinase complex, thereby reducing the conversion of prothrombin to thrombin . This inhibition disrupts the coagulation cascade, preventing the formation of blood clots .

Biochemical Pathways

The compound’s action primarily affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting Factor Xa, it disrupts this cascade, preventing the formation of thrombin, a key enzyme that converts fibrinogen to fibrin, the main component of blood clots .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It has the longest half-life among the direct oral anticoagulants (DOACs), with a terminal half-life of 35–45 hours and an effective half-life of 19–27 hours . It is mainly cleared via the hepatobiliary system , making it suitable for patients with severe renal insufficiency .

Result of Action

The inhibition of Factor Xa by this compound results in a reduction in thrombin generation . This leads to a decrease in the formation of fibrin, thereby preventing the formation of blood clots . This anticoagulant effect is beneficial in conditions where there is an increased risk of blood clot formation, such as venous thromboembolism .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its bioavailability and efficacy can be affected by factors such as the patient’s renal function, as it is mainly cleared via the hepatobiliary system . Additionally, its stability and efficacy can be influenced by factors such as pH and temperature .

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3S/c1-10(2)13-8-15(11(3)7-14(13)22-4)23(20,21)19-16-6-5-12(17)9-18-16/h5-10H,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWOACWRZDXKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=NC=C(C=C2)Cl)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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